molecular formula C13H17N5O B2938685 1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one CAS No. 2097928-19-1

1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B2938685
CAS No.: 2097928-19-1
M. Wt: 259.313
InChI Key: UZMRADWITDXRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a fused bicyclic imidazo[4,5-b]pyridine core linked to a piperazine ring substituted with an acetyl group. This compound is structurally related to kinase inhibitors, as evidenced by its similarity to optimized imidazo[4,5-b]pyridine derivatives reported in medicinal chemistry studies .

Properties

IUPAC Name

1-[4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10(19)17-6-8-18(9-7-17)13-15-11-4-3-5-14-12(11)16(13)2/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMRADWITDXRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(N2C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents. This suggests that compounds containing an imidazole moiety, such as this one, may have good bioavailability.

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.

Biological Activity

The compound 1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[4,5-b]pyridine moiety attached to a piperazine ring. This structural arrangement contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. For instance, a series of synthesized derivatives exhibited significant antifungal activity against various strains, suggesting that the presence of the imidazo ring enhances interaction with microbial targets .

CompoundAntifungal Activity (MIC µg/mL)
110
220
315

Urease Inhibition

Urease is an enzyme crucial for the survival of pathogens such as Helicobacter pylori. Compounds related to imidazo[4,5-b]pyridine have been shown to inhibit urease effectively. For example, derivatives with similar structural features demonstrated IC50 values significantly lower than traditional inhibitors like thiourea .

CompoundIC50 (µM)Binding Energy (kcal/mol)
5b2.0-8.0
7e2.24-8.1
Thiourea23.2-2.8

Anti-inflammatory Activity

The imidazo[4,5-b]pyridine scaffold has been associated with anti-inflammatory effects through the inhibition of Interleukin-1 Receptor Associated Kinases (IRAKs). Compounds derived from this scaffold have shown promise in treating inflammatory diseases by selectively inhibiting IRAK-4, which plays a pivotal role in inflammatory signaling pathways .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as urease and IRAK is crucial for its antimicrobial and anti-inflammatory properties.
  • Binding Affinity : Molecular docking studies indicate that this compound has favorable binding interactions with target proteins, enhancing its efficacy as an inhibitor.
  • Cellular Uptake : Its structural properties may facilitate better permeability across cellular membranes, allowing for enhanced bioavailability.

Case Studies

A study conducted on a series of imidazo[4,5-b]pyridine derivatives demonstrated that compounds with similar structural motifs exhibited significant activity against H. pylori, confirming their potential as therapeutic agents . Another investigation into their anti-inflammatory properties revealed that these compounds could reduce inflammation in animal models by modulating cytokine release.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a detailed comparison with structurally analogous compounds is provided below. Key structural variations include substituents on the piperazine ring, modifications to the imidazo[4,5-b]pyridine core, and appended functional groups.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Piperazine Substituent Imidazo Substituent Notable Properties/Applications
1-(4-{3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one (Target) Imidazo[4,5-b]pyridine Acetyl (ethanone) 3-Methyl Potential kinase inhibitor; enhanced metabolic stability due to acetyl group
3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21b) Imidazo[4,5-b]pyridine (5-Methylisoxazol-3-yl)methyl 6-Chloro, 2-(1-methylimidazole) Improved solubility from isoxazole; chloro substituent enables further functionalization
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) Imidazo[4,5-b]pyridine Pyrazin-2-ylmethyl 6-Chloro, 2-(1,3-dimethylpyrazole) Pyrazine enhances π-π stacking; dimethylpyrazole increases hydrophobicity
3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridin-2-one Piperidin-4-yl (non-acetylated) N/A Reduced basicity due to piperidine; potential CNS activity
1-Ethyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Bis-imidazo[4,5-b]pyridine Ethyl and phenoxy linkers 3-Methyl (both cores) Dual-core structure may improve target engagement; ethyl group modulates lipophilicity

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Binding :

  • The acetyl group in the target compound may confer better aqueous solubility compared to bulkier substituents like (5-methylisoxazol-3-yl)methyl or pyrazin-2-ylmethyl . However, these bulkier groups could enhance target affinity via hydrophobic interactions.
  • Chloro substituents (e.g., in 21b and 27g) are common in kinase inhibitors for their electron-withdrawing effects, which can stabilize ligand-receptor interactions .

Impact of Heterocyclic Appendages :

  • Compounds with pyridine- or pyrazole-based substituents (e.g., 27g ) exhibit distinct electronic profiles compared to the acetylated target compound. For instance, pyrazine in 27g facilitates π-π stacking with aromatic residues in kinase ATP-binding pockets.

Piperazine vs. The acetyl group in the target compound retains piperazine’s basic nitrogen, which is critical for salt bridge formation in enzymatic binding sites.

Dual-Core Derivatives: Bis-imidazo[4,5-b]pyridine derivatives (e.g., ) demonstrate enhanced kinase inhibition due to dual binding motifs, though they may suffer from higher molecular weight and reduced bioavailability compared to the monocyclic target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.